Cas no 13443-46-4 (L-Iditol Hexaacetate)

L-Iditol Hexaacetate 化学的及び物理的性質
名前と識別子
-
- L-Iditol Hexaacetate
- 1,2,3,4,5,6-Hexa-O-acetyl-L-iditol
- NJVBTKVPPOFGAT-WNRNVDISSA-N
- [(2S,3R,4R,5S)-2,3,4,5,6-pentaacetyloxyhexyl] acetate
- DB-255084
- SCHEMBL7149374
- 13443-46-4
-
- インチ: InChI=1S/C18H26O12/c1-9(19)25-7-15(27-11(3)21)17(29-13(5)23)18(30-14(6)24)16(28-12(4)22)8-26-10(2)20/h15-18H,7-8H2,1-6H3
- InChIKey: NJVBTKVPPOFGAT-UHFFFAOYSA-N
- ほほえんだ: CC(=O)OCC(OC(C)=O)C(OC(C)=O)C(OC(C)=O)C(COC(C)=O)OC(C)=O
計算された属性
- せいみつぶんしりょう: 434.14242626g/mol
- どういたいしつりょう: 434.14242626g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 12
- 重原子数: 30
- 回転可能化学結合数: 17
- 複雑さ: 600
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.2
- トポロジー分子極性表面積: 158Ų
じっけんとくせい
- 密度みつど: 1.248
- ゆうかいてん: 114-119°C
- ふってん: 466.777°C at 760 mmHg
- フラッシュポイント: 199.613°C
- 屈折率: 1.463
- ようかいど: Chloroform, Ethyl Acetate, Methanol
L-Iditol Hexaacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | I175030-2g |
L-Iditol Hexaacetate |
13443-46-4 | 2g |
$ 1183.00 | 2023-09-07 | ||
TRC | I175030-200mg |
L-Iditol Hexaacetate |
13443-46-4 | 200mg |
$ 150.00 | 2023-09-07 |
L-Iditol Hexaacetate 関連文献
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
L-Iditol Hexaacetateに関する追加情報
L-Iditol Hexaacetate (CAS No. 13443-46-4): A Comprehensive Guide to Properties, Applications, and Market Trends
L-Iditol Hexaacetate (CAS No. 13443-46-4) is a highly specialized carbohydrate derivative with significant applications in pharmaceutical research, organic synthesis, and biochemical studies. This compound, chemically known as the hexaacetylated form of L-iditol, has gained attention due to its unique structural properties and versatility in synthetic chemistry. In this comprehensive guide, we explore the molecular characteristics, industrial uses, and emerging trends surrounding this valuable chemical entity.
The molecular structure of L-Iditol Hexaacetate features six acetyl groups attached to the L-iditol backbone, creating a lipophilic derivative with improved solubility in organic solvents compared to its parent sugar alcohol. With a molecular formula of C18H26O12 and a molecular weight of 434.39 g/mol, this white crystalline powder demonstrates remarkable stability under standard storage conditions, making it particularly valuable for laboratory applications.
Recent scientific literature highlights the growing importance of L-Iditol Hexaacetate 13443-46-4 in chiral synthesis and pharmaceutical intermediates. Researchers have utilized this compound as a key building block for the preparation of various bioactive molecules, including antiviral agents and enzyme inhibitors. The acetyl groups serve as protective moieties that can be selectively removed under controlled conditions, enabling precise synthetic transformations.
In the pharmaceutical industry, L-Iditol Hexaacetate has shown promise in drug development processes. Its structural similarity to naturally occurring carbohydrates makes it an ideal candidate for medicinal chemistry studies targeting carbohydrate-processing enzymes. Current research focuses on its potential application in developing glycoconjugate vaccines and carbohydrate-based therapeutics, aligning with the growing interest in glycomics and personalized medicine.
The biochemical applications of L-Iditol Hexaacetate CAS 13443-46-4 extend to enzyme inhibition studies and metabolic pathway investigations. Scientists have employed this compound to probe the substrate specificity of sugar-processing enzymes, providing valuable insights into carbohydrate metabolism disorders. These studies contribute to our understanding of rare genetic conditions related to sugar alcohol metabolism.
From a commercial perspective, the market for L-Iditol Hexaacetate has shown steady growth, particularly in North America and Europe where pharmaceutical research activities are concentrated. The compound's pricing reflects its high purity requirements, typically ranging from 95% to 99% for research-grade material. Suppliers emphasize strict quality control measures to meet the exacting standards of pharmaceutical customers.
Manufacturing processes for L-Iditol Hexaacetate 13443-46-4 involve controlled acetylation reactions under anhydrous conditions, followed by extensive purification steps. Current production innovations focus on green chemistry approaches, including solvent recovery systems and catalytic methods that minimize waste generation. These advancements address the growing demand for sustainable chemical synthesis in the pharmaceutical sector.
Storage and handling recommendations for L-Iditol Hexaacetate emphasize protection from moisture and extreme temperatures. The compound should be stored in tightly sealed containers at room temperature, away from direct sunlight. While not classified as hazardous, standard laboratory precautions should be observed when handling this chemical to maintain its purity and stability.
Analytical characterization of L-Iditol Hexaacetate CAS No. 13443-46-4 typically involves techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure batch-to-batch consistency and verify the absence of impurities that could affect research outcomes. Recent advancements in analytical technology have enabled more precise quantification of isomeric purity, meeting the stringent requirements of regulatory agencies.
The scientific community continues to explore novel applications for L-Iditol Hexaacetate in materials science and nanotechnology. Preliminary studies suggest potential uses in carbohydrate-based polymers and biocompatible materials, opening new avenues for research in biomaterials engineering. These developments align with current trends in sustainable material development and green technology.
Quality standards for L-Iditol Hexaacetate 13443-46-4 vary depending on application requirements. Pharmaceutical-grade material must comply with current Good Manufacturing Practice (cGMP) guidelines, while research-grade products follow less stringent but still rigorous quality protocols. Certificates of Analysis typically include information on purity, residual solvents, and heavy metal content.
Future research directions for L-Iditol Hexaacetate may focus on its potential in targeted drug delivery systems and diagnostic applications. The compound's ability to interact with biological systems while maintaining metabolic stability makes it an interesting candidate for advanced therapeutic modalities. These investigations could position L-Iditol Hexaacetate as a key player in next-generation pharmaceutical development.
For researchers sourcing L-Iditol Hexaacetate CAS 13443-46-4, it's essential to verify supplier credentials and request comprehensive product documentation. Reputable manufacturers provide detailed technical data sheets, material safety information, and batch-specific analytical reports. These documents ensure traceability and support regulatory compliance in research applications.
The global supply chain for L-Iditol Hexaacetate has adapted to increasing demand by implementing more robust distribution networks. While still considered a specialty chemical, improved production scalability has enhanced availability without compromising quality. This trend supports the compound's expanding role in diverse research applications across multiple scientific disciplines.
In conclusion, L-Iditol Hexaacetate (CAS No. 13443-46-4) represents a valuable tool in modern chemical and pharmaceutical research. Its unique properties and versatile applications continue to drive scientific interest, while manufacturing innovations ensure reliable supply for the research community. As understanding of carbohydrate chemistry advances, the potential applications of this specialized compound are likely to expand further, solidifying its position in the toolkit of synthetic and medicinal chemists.
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